4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
Overview
Description
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is a chemical compound that has garnered interest due to its potential as a precursor for various stereogenic centers with trifluoromethyl groups. The presence of trifluoromethyl groups in molecules is particularly valuable in medicinal chemistry because of their ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds such as 4,4,4-trifluorocrotonaldehyde has been described as practical and versatile, serving as a precursor for the enantioselective formation of trifluoromethylated stereogenic centers. Organocatalytic 1,4-additions of this aldehyde with nucleophiles have been successful in producing products with high optical purity, which can be further transformed into pharmacologically active compounds like MAO-A inhibitors .
Molecular Structure Analysis
The molecular structure of compounds related to 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid features a trifluoromethyl group that is known to impart unique physical and chemical properties. The stereogenic center bearing this group can be constructed through organocatalytic asymmetric sulfa-Michael addition of thiols to trifluorocrotonates, leading to high yields and excellent enantioselectivities .
Chemical Reactions Analysis
Chemical reactions involving trifluoromethyl groups often proceed under mild conditions and are generally insensitive to air and moisture. For instance, the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one employs electrophilic trifluoromethylthio species generated in situ, showcasing the versatility of trifluoromethylated compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-substituted crotonic acid esters, which are structurally related to 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid, have been studied for their antifungal activity. The presence of different substituents in the 4 position significantly affects their fungitoxicity, with a correlation observed between fungitoxicity and the order of leaving groups in nucleophilic reactions . Additionally, the addition of thiols to ethyl 4,4,4-trifluorocrotonate has been explored, further highlighting the reactivity of such compounds .
Scientific Research Applications
Synthesis of Trifluoromethylated Compounds
- Electrophilic Substitution in Organic Synthesis : This compound is used in superacid catalyzed electrophilic substitution of arenes, facilitating the direct synthesis of various trifluoromethylated dihydrochalcones, aryl vinyl ketones, and indanones. The presence of the trifluoromethyl group significantly influences the reaction nature and product types, marking its importance in the pharmaceutical industry where many fluoroorganics show significant biological activities (Prakash et al., 2012).
Development of Novel Bioactive Molecules
- Regioselective Dipolar Cycloaddition : Efforts in preparing ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate by developing a regioselective 1,3-dipolar cycloaddition between phenyl nitrile oxide and various 4,4,4-trifluoromethyl crotonates showcase the role of this compound in creating complex molecular structures (Schmidt et al., 2012).
Stereochemically Defined Compounds Synthesis
- Asymmetric Synthesis of Pyroglutamic Acids : An efficient asymmetric synthesis of biologically important 3-methyl and 3-trifluoromethylpyroglutamic acids has been developed using ethyl crotonate or ethyl 4,4,4-trifluorocrotonate. This process involves diastereoselective Michael addition reactions, highlighting the compound's role in producing stereochemically complex and biologically relevant molecules (Soloshonok et al., 1999).
Chemical Reaction Studies
- Reaction Kinetics with Ionic Liquids : Studies on the reaction kinetics of trifluoromethyl radicals in ionic liquids involved reactions with crotonic acid, providing insights into the reaction mechanisms and rates in novel solvent environments. This research contributes to the understanding of radical reactions in non-traditional media (Grodkowski & Neta, 2002).
Safety And Hazards
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is classified as a corrosive substance . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it’s important to rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBJCNVMTCMOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170109 | |
Record name | 3,3-Bis(trifluoromethyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid | |
CAS RN |
1763-28-6 | |
Record name | 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1763-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 4,4,4-trifluoro-3-trifluoromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Bis(trifluoromethyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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